molecular formula C4H5N3O B1596224 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 56804-98-9

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No. B1596224
CAS RN: 56804-98-9
M. Wt: 111.1 g/mol
InChI Key: TXNWXXKJPZYOKA-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic routes have been used over the past 21 years, including the use of various metal catalysts, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

1,2,4-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown promise in various chemical reactions . For instance, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine .

Scientific Research Applications

  • Chemical Synthesis

    • 4H-1,2,4-triazole-3-carbaldehyde is used in chemical synthesis .
    • It is also used in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . The process involves triflic anhydride activation followed by microwave-induced cyclodehydration .
    • Another method involves the use of N-tosylhydrazones with NH2CN, KOCN, KSCN, and KSeCN as odorless reaction partners .
  • Pharmaceutical Chemistry

    • 1,2,4-Triazole derivatives are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
    • They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
    • Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
  • Materials Sciences

    • 1,2,4-Triazoles are used in materials sciences . The specific application of “5-Methyl-4H-1,2,4-triazole-3-carbaldehyde” in this field is not mentioned.
  • Organic Catalysts

    • 1,2,4-Triazoles are used as organic catalysts . The specific role of “5-Methyl-4H-1,2,4-triazole-3-carbaldehyde” in this application is not mentioned.
  • Pharmaceutical Chemistry

    • 1,2,4-Triazole derivatives are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
    • They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
    • Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
  • Materials Sciences

    • 1,2,4-Triazoles are used in materials sciences . The specific application of “5-Methyl-4H-1,2,4-triazole-3-carbaldehyde” in this field is not mentioned.
  • Organic Catalysts

    • 1,2,4-Triazoles are used as organic catalysts . The specific role of “5-Methyl-4H-1,2,4-triazole-3-carbaldehyde” in this application is not mentioned.

Future Directions

1,2,4-Triazole derivatives are intensely investigated by synthetic chemists due to their excellent properties and potential applications . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNWXXKJPZYOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337821
Record name 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

CAS RN

56804-98-9
Record name 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4H-1,2,4-triazole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Khidre, MA Salem, TA Ameen… - Polycyclic Aromatic …, 2023 - Taylor & Francis
This review describes the synthesis and reactions of 1,2,4-triazoloquinolines and 1,2,4-triazoloisoquinolines as well as the pharmaceutical properties of these compounds. …
Number of citations: 3 www.tandfonline.com

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